molecular formula C22H28O7 B3027461 Fargesol CAS No. 128855-64-1

Fargesol

Cat. No.: B3027461
CAS No.: 128855-64-1
M. Wt: 404.5 g/mol
InChI Key: YHXRGUWLQJECEW-LGFFLQIISA-N
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Description

Fargesol is a synthetic organic compound with the chemical name dimethyl disulfide. It is a colorless liquid with a foul odor and is flammable. This compound is primarily used as a catalyst and vulcanizing agent in various industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: Fargesol is typically synthesized through the direct synthesis of dimethyl disulfide. One common method involves the oxidation of methylthiourea or dimethylthiourea using hydrogen peroxide. This reaction is carried out under controlled conditions to ensure the efficient production of this compound .

Industrial Production Methods: In industrial settings, this compound is produced in large quantities using similar synthetic routes. The process involves the careful handling of reactants and the implementation of safety measures due to the flammable nature of the compound. The industrial production process is optimized for high yield and purity .

Chemical Reactions Analysis

Types of Reactions: Fargesol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism by which Fargesol exerts its effects involves its interaction with molecular targets and pathways. In catalytic reactions, this compound facilitates the conversion of reactants to products by lowering the activation energy of the reaction. Its role as a vulcanizing agent involves the formation of cross-links between polymer chains, enhancing the mechanical properties of rubber .

Comparison with Similar Compounds

Fargesol can be compared with other similar compounds, such as:

    Dimethyl Sulfide: Another sulfur-containing compound used in various industrial applications.

    Dimethyl Sulfoxide: Known for its solvent properties and applications in pharmaceuticals and chemical synthesis.

    Methylthiourea: A precursor in the synthesis of this compound and other sulfur-containing compounds.

Uniqueness of this compound: this compound’s unique properties, such as its ability to act as both a catalyst and a vulcanizing agent, distinguish it from other similar compounds. Its versatility in various chemical reactions and industrial applications highlights its significance in scientific research and industry .

Properties

IUPAC Name

(S)-(3,4-dimethoxyphenyl)-[(3S,4R,5S)-5-(3,4-dimethoxyphenyl)-4-(hydroxymethyl)oxolan-3-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28O7/c1-25-17-7-5-13(9-19(17)27-3)21(24)16-12-29-22(15(16)11-23)14-6-8-18(26-2)20(10-14)28-4/h5-10,15-16,21-24H,11-12H2,1-4H3/t15-,16+,21+,22+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHXRGUWLQJECEW-LGFFLQIISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2C(C(CO2)C(C3=CC(=C(C=C3)OC)OC)O)CO)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)[C@@H]2[C@H]([C@@H](CO2)[C@@H](C3=CC(=C(C=C3)OC)OC)O)CO)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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